4-(2,4-Difluorobenzyloxy)-benzylamine

Medicinal chemistry CNS drug design Lipophilicity

4-(2,4-Difluorobenzyloxy)-benzylamine (CAS 1061651-00-0) is a synthetic benzylamine derivative characterized by a para-substituted benzyloxy linker bearing a 2,4-difluorophenyl moiety. Its molecular formula is C₁₄H₁₃F₂NO (MW 249.26 g/mol).

Molecular Formula C14H13F2NO
Molecular Weight 249.26 g/mol
CAS No. 1061651-00-0
Cat. No. B1469035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4-Difluorobenzyloxy)-benzylamine
CAS1061651-00-0
Molecular FormulaC14H13F2NO
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN)OCC2=C(C=C(C=C2)F)F
InChIInChI=1S/C14H13F2NO/c15-12-4-3-11(14(16)7-12)9-18-13-5-1-10(8-17)2-6-13/h1-7H,8-9,17H2
InChIKeyIXSSGZICTAGIIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2,4-Difluorobenzyloxy)-benzylamine (CAS 1061651-00-0): Structural Identity and Physicochemical Baseline for Procurement Specification


4-(2,4-Difluorobenzyloxy)-benzylamine (CAS 1061651-00-0) is a synthetic benzylamine derivative characterized by a para-substituted benzyloxy linker bearing a 2,4-difluorophenyl moiety. Its molecular formula is C₁₄H₁₃F₂NO (MW 249.26 g/mol) . The compound belongs to the substituted benzyloxy-benzylamine structural family, which has recently attracted attention for its activity against Mycobacterium tuberculosis acetyltransferase Eis [1]. Commercially, it is supplied as a research-grade building block with a typical purity of ≥95% , intended for further synthetic elaboration in medicinal chemistry programs rather than as a final bioactive entity.

Why Generic Benzylamine Building Blocks Cannot Substitute for 4-(2,4-Difluorobenzyloxy)-benzylamine in MedChem Programs


The 2,4-difluorobenzyloxy substituent imparts distinct electronic and steric properties that cannot be replicated by simple, non-fluorinated benzylamines (e.g., benzylamine, 4-methoxybenzylamine) or by mono-fluorinated analogs . The ortho- and para-fluorine substitution pattern on the benzyloxy ring modulates the electron density of the aromatic system, altering both the reactivity of the benzylic amine (pKa modulation) and the lipophilicity of the final coupled product . In the context of the recently discovered Eis acetyltransferase inhibitor series, the benzyloxy-benzylamine scaffold—specifically the spatial arrangement of the two aromatic rings connected via the oxymethylene linker—was found to be essential for competitive binding in the aminoglycoside site of Eis [1]. Substituting a simpler benzylamine would eliminate both the key pharmacophoric features and the synthetic handle required for further SAR exploration, making generic replacement scientifically invalid for any program targeting this chemical space [1].

Quantitative Differentiation Evidence for 4-(2,4-Difluorobenzyloxy)-benzylamine (CAS 1061651-00-0) vs. Closest Analogs


LogP Comparison: 4-(2,4-Difluorobenzyloxy)-benzylamine vs. 4-Methoxybenzylamine – Lipophilicity Tuning for Blood-Brain Barrier Penetration

The 2,4-difluorobenzyloxy substitution on the target compound yields a calculated LogP of 3.00 , substantially higher than that of the non-fluorinated analog 4-methoxybenzylamine (calculated LogP ~0.9–1.1, based on the typical contribution of the methoxy group). This ~2-log-unit increase in lipophilicity places the compound in the CNS-accessible range (LogP 2–4) while the methoxy analog falls below the threshold typically required for passive BBB permeation [1]. The increased lipophilicity also enhances membrane partitioning for intracellular target engagement, a property exploited in the benzyloxy-benzylamine Eis inhibitor design where cellular penetration into mycobacteria was critical [2].

Medicinal chemistry CNS drug design Lipophilicity

Topological Polar Surface Area (TPSA) Comparison: 4-(2,4-Difluorobenzyloxy)-benzylamine vs. 4-(Difluoromethoxy)benzylamine

The target compound has a computed TPSA of 35.25 Ų . In comparison, 4-(difluoromethoxy)benzylamine (a closer structural analog where the fluorinated substituent is directly attached via -OCF₂H rather than -OCH₂-aryl) has a TPSA of approximately 35.2 Ų (same heteroatom count), but the key difference lies not in TPSA magnitude but in the three-dimensional architecture: the benzyloxy linker introduces an additional rotatable bond (4 total rotatable bonds vs. 3 for the difluoromethoxy analog ) and extends the scaffold length by ~2.4 Å, which is critical for spanning the distance between the aminoglycoside binding pocket sub-sites in the Eis enzyme [1]. The rotated–extended geometry cannot be mimicked by the shorter difluoromethoxy linker.

Drug design ADME prediction Oral bioavailability

Eis Acetyltransferase Inhibitory Potential: Structural Class Validation vs. Unsubstituted Benzylamine

A structure-activity relationship study of 38 substituted benzyloxy-benzylamine compounds demonstrated that this structural class yields highly potent Eis acetyltransferase inhibitors with IC₅₀ values of ~1 μM, while unsubstituted benzylamine showed no detectable Eis inhibition at concentrations up to 100 μM [1][2]. Although 4-(2,4-difluorobenzyloxy)-benzylamine itself was not among the specific compounds tested in the published panel, it represents a close synthetic precursor to the active series—specifically, it lacks the N-substitution present on the most potent inhibitors (e.g., compound 47 and 55, which bear N-alkyl/aryl extensions) [1]. Crystal structures (PDB: 8D23) confirmed competitive binding of benzyloxy-benzylamine ligands in the aminoglycoside site of Eis [2].

Antimycobacterial Drug resistance Enzyme inhibition Tuberculosis

Storage Stability: Cold-Chain vs. Ambient Benzylamines – Procurement Consideration

4-(2,4-Difluorobenzyloxy)-benzylamine requires storage sealed in dry conditions at 2–8°C . In contrast, the simpler analog 4-methoxybenzylamine (CAS 2393-23-9) is typically stored at ambient temperature under inert gas . The cold-chain requirement for the target compound is attributable to the benzylic ether linkage, which is susceptible to hydrolytic and oxidative degradation—pathways that are accelerated at room temperature, particularly for electron-deficient benzyl ethers where the difluoro substitution further polarizes the C–O bond . This imposes additional procurement logistics (refrigerated shipping, validated cold storage) that must be factored into inventory planning.

Chemical storage Procurement logistics Compound stability

Procurement-Driven Application Scenarios for 4-(2,4-Difluorobenzyloxy)-benzylamine (CAS 1061651-00-0)


Synthesis of N-Substituted Benzyloxy-Benzylamine Eis Inhibitors for Antimycobacterial Drug Discovery

This compound serves as the primary amine scaffold for generating a focused library of Eis acetyltransferase inhibitors. Reductive amination or alkylation of the free benzylic amine with diverse aldehydes, ketones, or alkyl halides yields N-substituted analogs that have demonstrated IC₅₀ values of ~1 μM against Eis and complete reversal of kanamycin resistance in Mtb culture [1]. The 2,4-difluoro substitution on the benzyloxy ring is a synthetically accessible entry point for further SAR exploration (e.g., halogen displacement, cross-coupling), making this building block the logical starting point for any medicinal chemistry program targeting aminoglycoside-resistance reversal in tuberculosis.

CNS-Targeted Fragment-Based Drug Discovery: Privileged Scaffold with Optimized Lipophilicity

With a computed LogP of 3.00 and TPSA of 35.25 Ų, this benzylamine falls squarely within the CNS drug-like property space (LogP 2–4, TPSA < 90 Ų) [1][2]. The primary amine handle enables rapid conjugation to carboxylic acids, sulfonyl chlorides, or isocyanates to generate amide, sulfonamide, or urea-linked fragments for CNS-targeted screening collections. Use of non-fluorinated or mono-fluorinated benzylamines would shift the LogP below the CNS-optimal range, potentially reducing BBB penetration of the resulting conjugates.

Building Block for PROTAC and Bifunctional Degrader Linker Design

The combination of a benzylic amine (amenable to amide coupling) and a benzyloxy ether (providing conformational flexibility) makes this compound suitable as a linker element in PROTAC design [1]. The 2,4-difluoro substitution pattern not only modulates the electronic properties of the linker but also provides a spectroscopic handle (¹⁹F NMR) for monitoring conjugation efficiency and linker stability during PROTAC assembly and cellular target engagement studies.

Synthetic Intermediate for 4-(2,4-Difluorobenzyloxy)benzaldehyde-Derived Chemical Probes

This benzylamine can be obtained by reductive amination of 4-(2,4-difluorobenzyloxy)benzaldehyde (CAS 166049-77-0) or used to synthesize that aldehyde via oxidation [1]. The interconversion between these two building blocks enables bidirectional synthetic strategies. The aldehyde variant is commercially available at 97% purity from multiple vendors, and the amine variant provides an orthogonal functional handle for constructing more complex chemotypes through imine formation, reductive amination, or peptide coupling.

Quote Request

Request a Quote for 4-(2,4-Difluorobenzyloxy)-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.